2-Bromo-4,6-Difluoroaniline CAS number 444-14-4
2-Bromo-4,6-Difluoroaniline CAS number 444-14-4
An In-depth Technical Guide to 2-Bromo-4,6-difluoroaniline (CAS 444-14-4)
Introduction
2-Bromo-4,6-difluoroaniline, identified by CAS number 444-14-4, is a highly functionalized aromatic compound. Its structure, featuring an aniline core substituted with a bromine atom and two fluorine atoms, makes it a versatile and valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The unique combination of substituents enhances its reactivity and imparts desirable properties to the resulting molecules, particularly in the pharmaceutical and agrochemical sectors.[1] The presence of fluorine, for example, can improve metabolic stability and bioavailability in drug candidates.[1]
Chemical Properties and Identifiers
The fundamental properties and identifiers of 2-Bromo-4,6-difluoroaniline are summarized below. This data is critical for laboratory use, safety assessments, and regulatory compliance.
Table 1: Physical and Chemical Properties
| Property | Value | References |
| Molecular Formula | C₆H₄BrF₂N | [1][2][3][4][5][6] |
| Molecular Weight | 208.01 g/mol | [1][4][5] |
| Appearance | White to green to brown powder or crystal | [1][7] |
| Melting Point | 38 - 43 °C | [1][8][9][10] |
| Flash Point | 81 °C (177.8 °F) - closed cup | [8][10] |
| Purity | ≥ 97-98% | [1][7][8][9] |
| Solubility | Insoluble in water |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 444-14-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14] |
| IUPAC Name | 2-bromo-4,6-difluoroaniline | [4] |
| Synonyms | 2-Bromo-4,6-difluorobenzenamine, 6-bromo-2,4-difluoroaniline | [11] |
| MDL Number | MFCD00009639 | [1][8][9][10] |
| PubChem CID | 136285 | [1][4] |
| InChI Key | WUJKFVGKLTWVSQ-UHFFFAOYSA-N | [3][4][6][10][14] |
| SMILES | Nc1c(F)cc(F)cc1Br | [10] |
Applications in Research and Development
2-Bromo-4,6-difluoroaniline serves as a crucial intermediate in the synthesis of a wide range of high-value chemicals. Its primary applications are in the life sciences and material science sectors.
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Pharmaceutical Development : This compound is a key starting material for various pharmaceuticals.[1] It is particularly noted for its use in creating anti-cancer agents and other therapeutic drugs.[1] The fluorinated structure is known to enhance the metabolic stability and bioavailability of drug candidates, making it a desirable moiety in medicinal chemistry.[1]
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Agrochemical Synthesis : In agriculture, it is used to formulate advanced agrochemicals, including potent herbicides and fungicides, which aid in crop protection and improve yields.[1]
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Material Science and Specialty Chemicals : The compound is employed in the development of advanced materials like polymers and coatings that require enhanced chemical resistance and durability.[1] It also acts as a precursor for dyes, pigments, and fluorescent probes used in biological imaging.[1]
Experimental Protocols: Synthesis
The synthesis of 2-Bromo-4,6-difluoroaniline is typically achieved via the electrophilic bromination of a corresponding difluoroaniline precursor. A general method involves reacting 2,4-difluoroaniline with bromine.[15] While a detailed, step-by-step protocol for this specific isomer is not publicly available, a well-documented procedure exists for the synthesis of its isomer, 4-Bromo-2,6-difluoroaniline , which follows a similar chemical logic. This protocol is presented below for illustrative purposes.
Experimental Protocol: Synthesis of 4-Bromo-2,6-difluoroaniline [16][17]
This procedure details the bromination of 2,6-difluoroaniline.
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Materials :
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2,6-difluoroaniline (101.5 g, 0.79 mol)
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Bromine (127.0 g, 0.79 mol)
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Glacial Acetic Acid (750 ml total)
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Sodium Thiosulphate (50 g)
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Sodium Acetate (125 g)
-
Water (700 ml)
-
Diethyl Ether
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10% Sodium Hydroxide solution
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure :
-
A solution of 2,6-difluoroaniline (101.5 g) in glacial acetic acid (550 ml) is prepared in a suitable reaction vessel.
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A solution of bromine (127.0 g) in glacial acetic acid (200 ml) is added slowly (dropwise) to the stirred aniline solution. The temperature is maintained below 25 °C throughout the addition.
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The resulting mixture is stirred at room temperature for 2 hours.
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For workup, sodium thiosulphate (50 g), sodium acetate (125 g), and water (700 ml) are added to the reaction mixture.
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The mixture is cooled overnight in a refrigerator, causing the product to precipitate.
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The solid product is filtered off and then redissolved in diethyl ether.
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The ether phase is washed sequentially with water, 10% sodium hydroxide solution, and again with water.
-
The washed ether phase is dried over anhydrous magnesium sulfate (MgSO₄).
-
The solvent is removed under reduced pressure (in vacuo) to yield the crude product as a pale yellow solid.
-
Further purification can be achieved by steam distillation to obtain a colorless solid.
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Role in Drug Discovery
Chemical building blocks like 2-Bromo-4,6-difluoroaniline are foundational to the modern drug discovery process. They are not typically therapeutic agents themselves but are used to construct a library of novel, more complex molecules. These molecules are then tested for biological activity against specific disease targets. The workflow illustrates how such an intermediate contributes to the development pipeline, from initial synthesis to the identification of a potential drug candidate.
Spectroscopic Data
Spectroscopic analysis is essential for structure confirmation and quality control. Data for 2-Bromo-4,6-difluoroaniline is available from various public and commercial databases.
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Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectral data are available and provide detailed information about the hydrogen and carbon framework of the molecule.[13][14]
-
Mass Spectrometry (MS) : Electron ionization mass spectra are available, confirming the molecular weight and fragmentation pattern of the compound.[3][6][14]
-
Infrared Spectroscopy (IR) : IR spectra are available, which help in identifying the characteristic functional groups present in the molecule, such as the N-H stretches of the amine and C-F/C-Br bonds.[3][6][14]
Researchers can typically access this data through resources like the NIST Chemistry WebBook or from the supplier's Certificate of Analysis.[3][6]
Safety and Handling
Proper handling of 2-Bromo-4,6-difluoroaniline is crucial to ensure laboratory safety. It is classified as hazardous, and all appropriate precautions must be taken.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement | References |
| Hazard Statements | H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [8][10] |
| H315 | Causes skin irritation | [8][10] | |
| H319 | Causes serious eye irritation | [8][10] | |
| H335 | May cause respiratory irritation | [8][10] | |
| H411 | Toxic to aquatic life with long lasting effects | [4][7][8][10] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [8] |
| P273 | Avoid release to the environment | [7][8] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [8][10] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | [10] | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [10] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | [8][10] |
-
Handling : Use in a well-ventilated area or under a fume hood. Avoid contact with skin, eyes, and clothing. Do not breathe dust.[11]
-
Storage : Store in a cool, dry, well-ventilated place.[11] Keep the container tightly closed and store away from strong oxidizing agents.[11] Recommended storage temperature is between 2 - 8 °C.[1]
-
Personal Protective Equipment (PPE) : Wear appropriate chemical-resistant gloves, safety goggles or face shield, and a lab coat. A NIOSH-approved respirator (e.g., N95 dust mask) is recommended when handling the powder.[10][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. biosynth.com [biosynth.com]
- 3. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 4. 2-Bromo-4,6-Difluoroaniline | C6H4BrF2N | CID 136285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 444-14-4 | 2-Bromo-4,6-difluoroaniline - Alachem Co., Ltd. [alachem.co.jp]
- 6. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
- 7. 2-Bromo-4,6-difluoroaniline | 444-14-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. 444-14-4 2-Bromo-4,6-difluoroaniline AKSci N638 [aksci.com]
- 9. 444-14-4 Cas No. | 2-Bromo-4,6-difluoroaniline | Apollo [store.apolloscientific.co.uk]
- 10. 2-溴-4,6-二氟苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. 444-14-4|2-Bromo-4,6-difluoroaniline|BLD Pharm [bldpharm.com]
- 14. 2-Bromo-4,6-difluoroaniline(444-14-4) 1H NMR [m.chemicalbook.com]
- 15. prepchem.com [prepchem.com]
- 16. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
- 17. prepchem.com [prepchem.com]
